(3-Methoxycyclohexyl)methanol
Overview
Description
(3-Methoxycyclohexyl)methanol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photolysis in Environmental Technology : Methanol is used to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions, which is essential for polychromatic UV actinometry in photoreactors. This application is significant for environmental science and technology (Goldstein et al., 2007).
Catalysis and Chemical Synthesis : In the realm of catalysis and chemical synthesis, methanol plays a crucial role. For instance, its interaction with Cu surfaces is pivotal in methanol synthesis through CO2 and CO hydrogenation (Grabow & Mavrikakis, 2011). Additionally, methanol serves as a probe for studying surface sites of metal oxide catalysts (Wu et al., 2012).
Role in Homogeneous Catalysis : Methanol acts as a hydrogen donor in reactions homogeneously catalyzed by ruthenium and rhodium complexes, especially for the reduction of ketones to alcohols (Smith & Maitlis, 1985).
Influence on Surface Chemistry and Materials Science : The study of methanol's adsorption and desorption on various surfaces, like CeO2 nanocrystals, is critical for understanding catalytic processes and materials science (Demuth & Ibach, 1979).
Applications in Health and Medicine : Methanol's properties make it significant in health and medicine, such as its use in PET radiotracers for early diagnosis of Alzheimer’s disease (Altomare et al., 2014).
Role in Energy Technology : In energy technology, methanol is considered for hydrogenation of carbon oxides to synthesize methanol, contributing to sustainable economic development (Richard & Fan, 2018).
Properties
IUPAC Name |
(3-methoxycyclohexyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-8-4-2-3-7(5-8)6-9/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCNBXYARRUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.